2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
2-{[5-(Benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a pyrimidinone-based small molecule characterized by a benzenesulfonyl group at the 5-position of the pyrimidinone core and a 2,4-dimethoxyphenylacetamide moiety linked via a sulfanyl bridge. This compound belongs to a class of dual-functional agents investigated for antiviral and anti-inflammatory applications, particularly in the context of COVID-19 treatment . Its structure integrates a dihydropyrimidin-6-one scaffold, known for its role in modulating enzyme activity and protein interactions, with sulfonyl and methoxy substituents that enhance solubility and target binding.
The molecular formula is estimated as C₂₀H₂₀N₃O₆S₂ (molecular weight ~462.57 g/mol), derived from structural analogs in the evidence . Key features include:
- Benzenesulfonyl group: Enhances electrophilicity and stabilizes interactions with hydrophobic enzyme pockets.
- 2,4-Dimethoxyphenylacetamide: Polar methoxy groups improve aqueous solubility and facilitate hydrogen bonding.
- Sulfanyl bridge: Provides conformational flexibility and redox stability.
Properties
Molecular Formula |
C20H19N3O6S2 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O6S2/c1-28-13-8-9-15(16(10-13)29-2)22-18(24)12-30-20-21-11-17(19(25)23-20)31(26,27)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25) |
InChI Key |
JICXPJTYOBIHDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone ring.
Introduction of the Benzenesulfonyl Group: The dihydropyrimidinone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Attachment of the Dimethoxyphenylacetamide Moiety: Finally, the compound is reacted with 2,4-dimethoxyphenylacetic acid or its derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfonyl and pyrimidinone groups.
Medicine: Potential therapeutic applications could include its use as an inhibitor of specific enzymes or receptors.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The benzenesulfonyl group and the dihydropyrimidinone core are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., chloro, methoxy) enhance electrophilicity, favoring interactions with nucleophilic enzyme residues . The unsubstituted benzenesulfonyl in the target compound balances solubility and binding affinity.
Aryl Group in Acetamide :
Antiviral and Anti-Inflammatory Effects
- Hit15 (4-Isopropylbenzenesulfonyl analog) : Exhibited 43% viral inhibition at 10 µM in pseudovirus assays and suppressed superoxide anion generation (anti-inflammatory) in neutrophils . This suggests that bulky sulfonyl substituents may enhance antiviral activity but require optimization for potency.
- Target Compound: No direct activity data is available, but its dimethoxyphenyl group is associated with improved anti-inflammatory outcomes in related compounds .
Structure-Activity Relationships (SAR):
- Methoxy Positioning : 2,4-Dimethoxy substitution (target) may offer better steric alignment with target proteins compared to 3-methoxy (Hit15) .
Physicochemical and Predictive Data
Toxicity Predictions:
- Computational models (e.g., GUSAR) suggest low acute toxicity for dimethoxyphenyl derivatives due to reduced electrophilic reactivity .
Biological Activity
The compound 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a member of the dihydropyrimidine family, notable for its structural complexity and potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action, drawing from diverse research studies.
Chemical Structure and Properties
The compound features a dihydropyrimidine core with a sulfonyl group and a dimethoxyphenyl acetamide moiety. Its molecular formula is , with a molecular weight of approximately 368.43 g/mol. The structural components contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.43 g/mol |
| CAS Number | 1021261-26-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common pathway includes:
- Formation of the Dihydropyrimidine Core : Utilizing reagents such as urea and aldehydes.
- Introduction of the Sulfonyl Group : Achieved through sulfonation reactions.
- Acetamide Formation : The final step involves coupling with the dimethoxyphenyl acetamide.
Antiinflammatory and Analgesic Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic activities. A study highlighted that compounds similar to this structure showed potent inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Notably, one derivative demonstrated an IC50 value for COX-2 inhibition at 0.011 μM, indicating high potency .
The biological activity is primarily attributed to the compound's ability to interact with specific enzymes and receptors:
- COX Inhibition : Inhibits the cyclooxygenase pathway, reducing prostaglandin synthesis.
- TRPV1 Modulation : Acts on the transient receptor potential vanilloid 1 (TRPV1), implicated in pain sensation.
Case Studies
- Analgesic Efficacy in Animal Models : In vivo studies using formalin-induced pain models demonstrated that compounds based on this structure significantly reduced pain responses .
- Inflammation Reduction in Edema Models : The compound was effective in reducing capsaicin-induced ear edema, showcasing its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The unique structural features of this compound enhance its biological activity:
- Dihydropyrimidine Core : Essential for biological interaction.
- Sulfonyl Group : Increases solubility and bioavailability.
- Dimethoxyphenyl Moiety : Enhances binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
